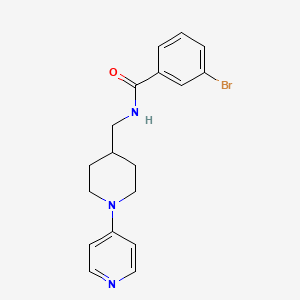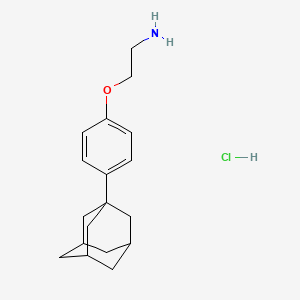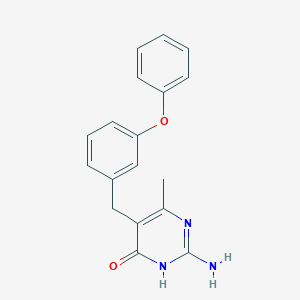
(Z)-N-(2-chloro-4-nitrophenyl)-2-cyano-3-(p-tolyl)acrylamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Z)-N-(2-chloro-4-nitrophenyl)-2-cyano-3-(p-tolyl)acrylamide is a chemical compound that belongs to the family of acrylamides. This compound has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and material science.
Wissenschaftliche Forschungsanwendungen
Hydrogel Applications in Heavy Metal Removal
Hydrogels synthesized from acrylamide derivatives have shown significant promise in environmental applications, particularly in the removal of heavy metal ions from aqueous media. These hydrogels can absorb heavy metals like Cu2+, Co2+, Ni2+, and Zn2+, following specific absorption isotherms. This capability is not only crucial for water purification but also for the conversion of these metal ions into nanoparticles, which can then act as catalysts for the degradation of various pollutants in water. This dual functionality underscores the importance of acrylamide derivatives in creating effective environmental clean-up solutions (Javed et al., 2018).
Enhancement of β-Cyclodextrin Reactions
Research into the optimization of substrates for β-cyclodextrin reactions has highlighted the use of acrylamide derivatives. These studies have shown that specific acrylamide derivatives can significantly impact the binding and reaction rates with β-cyclodextrin, a compound of interest in various biochemical applications. This research points to the potential of acrylamide derivatives in enhancing molecular interactions that are crucial in biochemical synthesis and analysis (Breslow et al., 1983).
Corrosion Inhibition for Metal Protection
Acrylamide derivatives have been evaluated for their corrosion inhibition properties, particularly for protecting copper in nitric acid solutions. These studies demonstrate that certain acrylamide derivatives are effective in preventing corrosion, thereby extending the lifespan of metal components in industrial settings. This application is particularly relevant in industries where metal parts are exposed to corrosive substances, showcasing the versatility of acrylamide derivatives in materials science (Abu-Rayyan et al., 2022).
Polymer-protein Conjugates for Biomedical Applications
The synthesis of polymer-protein conjugates using acrylamide derivatives opens new avenues in biomedical research, particularly for drug delivery systems and diagnostic applications. These conjugates can offer improved stability and functionality of proteins, which are crucial in developing more effective and targeted therapeutic approaches (Epton et al., 1977).
Enhanced Oil Recovery
Acrylamide-based copolymers have found applications in the petroleum industry, particularly in enhanced oil recovery (EOR) processes. These polymers improve the efficiency of oil extraction from reservoirs by altering the rheological properties of the injection fluids. This application highlights the role of acrylamide derivatives in addressing the global need for more efficient and sustainable energy production methods (Gou et al., 2015).
Eigenschaften
IUPAC Name |
(Z)-N-(2-chloro-4-nitrophenyl)-2-cyano-3-(4-methylphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12ClN3O3/c1-11-2-4-12(5-3-11)8-13(10-19)17(22)20-16-7-6-14(21(23)24)9-15(16)18/h2-9H,1H3,(H,20,22)/b13-8- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRVFZWIZZPZKQB-JYRVWZFOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=C(C#N)C(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=C(/C#N)\C(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(3-(3-fluorophenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2661824.png)
![3-chloro-N-[(2,6-difluorophenyl)methyl]-4-(trifluoromethyl)pyridine-2-carboxamide](/img/structure/B2661825.png)
![1,7-bis[(E)-but-2-enyl]-3,4,9-trimethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2661828.png)
![3-((5-((2-chlorobenzyl)thio)-4-(o-tolyl)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2661830.png)
![[4-[(6-Tert-butylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-(3,4-dihydro-2H-chromen-3-yl)methanone](/img/structure/B2661832.png)

![2-[3-[3-(2-Methoxyphenyl)-6-oxopyridazin-1-yl]azetidin-1-yl]pyridine-3-carbonitrile](/img/structure/B2661834.png)
![N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzo[d]thiazole-6-carboxamide](/img/structure/B2661835.png)
![3-chloro-N-[(4-methylphenyl)carbamothioyl]-1-benzothiophene-2-carboxamide](/img/structure/B2661836.png)
![N-(benzo[d]thiazol-6-yl)-2-(4-(methylsulfonyl)phenyl)acetamide](/img/structure/B2661839.png)
![N-(4-morpholinophenyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2661840.png)
![N-phenyl-4-[(2E)-3-phenylprop-2-en-1-yl]piperazine-1-carboxamide](/img/structure/B2661843.png)
